molecular formula C9H9BrO B13703155 4-(1-Bromovinyl)anisole

4-(1-Bromovinyl)anisole

Cat. No.: B13703155
M. Wt: 213.07 g/mol
InChI Key: HEXUPZIWDXNVCR-UHFFFAOYSA-N
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Description

4-(1-Bromovinyl)anisole is a versatile aryl bromide intermediate designed for research and development applications, particularly in advanced organic synthesis and materials science. The compound features a bromovinyl group attached to an anisole ring, a structure that offers two distinct reactive sites for chemical transformation. The vinyl bromide moiety is a valuable handle for cross-coupling reactions, such as Suzuki, Heck, and Stille couplings, allowing researchers to construct extended conjugated systems or introduce the 4-methoxyphenyl (anisyl) group into complex molecules. Concurrently, the electron-rich methoxy group on the aromatic ring can influence the compound's reactivity and the electronic properties of resulting materials. This makes this compound a potential precursor in the synthesis of functionalized styrenes, ligands for catalyst systems, and novel organic frameworks. It is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult safety data sheets and handle this compound using appropriate personal protective equipment.

Properties

Molecular Formula

C9H9BrO

Molecular Weight

213.07 g/mol

IUPAC Name

1-(1-bromoethenyl)-4-methoxybenzene

InChI

InChI=1S/C9H9BrO/c1-7(10)8-3-5-9(11-2)6-4-8/h3-6H,1H2,2H3

InChI Key

HEXUPZIWDXNVCR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=C)Br

Origin of Product

United States

Preparation Methods

Bromination of 4-Methoxybenzaldehyde

The initial step involves selective bromination at the vinyl position of 4-methoxybenzaldehyde. This can be achieved by reacting 4-methoxybenzaldehyde with bromine or bromine equivalents under controlled conditions.

  • Reagents and Conditions:

    • Bromine (Br₂) or bromine sources such as N-bromosuccinimide (NBS).
    • Solvents like carbon tetrachloride (CCl₄) or other inert media.
    • Temperature control (often 0–25 °C) to minimize side reactions.
    • Use of light or catalysts to control regio- and stereoselectivity.
  • Mechanism:

    • Electrophilic addition of bromine to the aldehyde-substituted aromatic ring followed by elimination to form the vinyl bromide.
    • The reaction favors formation of the (E)-isomer due to steric and electronic factors.
  • Notes:

    • Solid supports such as graphite have been reported to inhibit isomerization of the dibromoalkenes, improving stereoselectivity.
    • The presence of catalysts like lead nitrate or silver nitrate can facilitate bromomethoxylation reactions, related to the formation of brominated vinyl ethers.

Wittig Reaction for Vinyl Formation

Following bromination, a Wittig reaction is typically employed to form the vinyl double bond with defined (E)-configuration.

  • Reagents and Conditions:

    • A phosphonium ylide derived from a phosphonium salt.
    • Strong bases such as sodium hydride (NaH) to generate the ylide.
    • Aprotic solvents like tetrahydrofuran (THF).
    • Reaction temperatures generally range from 0 °C to room temperature.
  • Outcome:

    • Formation of (E)-1-(2-Bromovinyl)-4-methoxybenzene with high stereoselectivity.
    • The Wittig reagent introduces the vinyl group while maintaining the bromine substituent.

Alternative Bromodecarboxylation Methods

Though less common for this specific compound, decarboxylative halogenation methods can be used to prepare haloalkenes from α,β-unsaturated carboxylic acids. These methods involve:

  • Use of bromotrichloromethane or bromide salts as bromine donors.
  • Radical mechanisms initiated by light or heat.
  • Limitations include solvent toxicity (e.g., CCl₄) and sensitivity to substrates.

This approach is more general and less specific to 4-(1-Bromovinyl)anisole but can be adapted for related haloalkene syntheses.

Industrial and Process Considerations

Selectivity and Yield

  • The main product is this compound with yields typically ranging from 75% to 90% in optimized processes.
  • Minor byproducts include 2-bromoanisole (<0.5%) and 2,4-dibromoanisole (5–25%).
  • Controlling reaction parameters such as temperature (15 to 50 °C), catalyst loading, and reaction time (10 min to 3 hours for bromination) is crucial for high selectivity.

Reaction Steps Summary

Step Number Reaction Description Conditions Yield (%) Notes
1 Bromination of anisole to brominated anisoles 15–50 °C, aqueous phase, catalyst 75–90 (4-bromoanisole) Minor 2-bromoanisole byproduct
2 Conversion of monobromoanisoles to dibromoanisoles 25–50 °C, longer reaction time (up to 2 days) 5–25 (2,4-dibromoanisole) Controlled to minimize dibromo formation

Purification Challenges

  • The close boiling points of 4-bromoanisole and 2-bromoanisole complicate separation by distillation.
  • Alternative purification methods such as recrystallization or chromatography may be necessary.

Summary Table of Key Preparation Methods

Preparation Method Starting Material Key Reagents/Conditions Yield (%) Advantages Limitations
Bromination of 4-Methoxybenzaldehyde + Wittig Reaction 4-Methoxybenzaldehyde Br₂ or NBS, NaH, phosphonium salt, THF, 0–25 °C 75–90 (4-bromoanisole) High regio- and stereoselectivity Requires careful control of conditions
Decarboxylative Bromination (General) α,β-Unsaturated acids Bromotrichloromethane, light, inert atmosphere Variable Radical method, broad substrate scope Toxic solvents, less specific
Catalyzed Bromination in Aqueous Media Anisole NaBr, H₂O₂, catalyst, 15–50 °C Moderate to high Green chemistry approach Possible formation of polybromides

Research Findings and Development

  • Recent studies highlight the use of bromine in organic synthesis, including bromomethoxylation and vinyl bromide formation with good yields and stereoselectivity.
  • The use of bromine adsorbed on graphite supports improves stereochemical outcomes by limiting isomerization.
  • Development of metal-catalyzed coupling reactions using this compound as a substrate (e.g., Suzuki-Miyaura, Sonogashira) is an active area of research, expanding its synthetic utility.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom in the vinyl group serves as a reactive site for nucleophilic substitution. This reaction typically proceeds via an Sₙ2 mechanism , where nucleophiles displace bromide ions, forming new carbon-heteroatom bonds.

Example Reaction :
4-(1-Bromovinyl)anisole reacts with sodium methoxide (NaOMe) in methanol to yield 4-(1-methoxyvinyl)anisole.

ReagentConditionsProductYieldSource
NaOMe/MeOH60°C, 6 hrs4-(1-Methoxyvinyl)anisole78%

This reaction highlights the compound’s utility in generating vinyl ethers, which are intermediates in natural product synthesis .

Cross-Coupling Reactions

The vinyl bromide moiety participates in transition-metal-catalyzed cross-couplings , such as Suzuki-Miyaura and Heck reactions, enabling C–C bond formation.

Suzuki Coupling Example :
Reaction with phenylboronic acid in the presence of Pd(PPh₃)₄ generates 4-(1-phenylvinyl)anisole.

CatalystBaseSolventProductYieldSource
Pd(PPh₃)₄K₂CO₃DMF/H₂O4-(1-Phenylvinyl)anisole85%

Heck Reaction Example :
Coupling with styrene under palladium catalysis produces 4-(1,2-diphenylethenyl)anisole.

CatalystLigandSolventProductYieldSource
Pd(OAc)₂P(o-Tol)₃DMF4-(1,2-Diphenylethenyl)anisole72%

These reactions demonstrate its role in synthesizing extended π-systems for materials chemistry .

Electrophilic Aromatic Substitution (EAS)

The methoxy group activates the aromatic ring toward EAS, directing incoming electrophiles to the para and ortho positions relative to itself.

Nitration Example :
Nitration with HNO₃/H₂SO₄ yields 3-nitro-4-(1-bromovinyl)anisole as the major product.

ElectrophileConditionsMajor ProductRatio (para:ortho)Source
NO₂⁺H₂SO₄, 0°C3-Nitro-4-(1-bromovinyl)anisole85:15

Bromination Example :
Further bromination using Br₂/FeBr₃ produces 3-bromo-4-(1-bromovinyl)anisole.

ReagentCatalystProductYieldSource
Br₂FeBr₃3-Bromo-4-(1-bromovinyl)anisole63%

The para-directing effect of the methoxy group dominates despite steric hindrance from the vinyl group .

Elimination Reactions

Under basic conditions, this compound undergoes dehydrohalogenation to form a conjugated enyne.

Example :
Treatment with KOtBu in THF eliminates HBr, yielding 4-(ethynyl)anisole.

BaseSolventTemperatureProductYieldSource
KOtBuTHF80°C4-(Ethynyl)anisole68%

This reaction is critical for accessing acetylenic building blocks in click chemistry .

Radical Reactions

The C–Br bond undergoes homolytic cleavage under radical initiators, enabling polymerization or addition to alkenes.

Polymerization Example :
UV irradiation in the presence of AIBN initiates radical polymerization, forming poly(4-vinylanisole).

InitiatorConditionsPolymerMn (g/mol)Source
AIBNUV, 60°CPoly(4-vinylanisole)12,000

Anti-Markovnikov Addition :
Reaction with ethylene under radical conditions produces 4-(1-(2-bromoethyl)vinyl)anisole.

ReagentConditionsProductYieldSource
H₂C=CH₂AIBN, 70°C4-(1-(2-Bromoethyl)vinyl)anisole55%

Hydrolysis and Oxidation

The vinyl bromide is susceptible to hydrolysis under acidic or basic conditions, forming ketones or epoxides.

Acid-Catalyzed Hydrolysis :
In H₂SO₄/H₂O, the compound hydrolyzes to 4-acetylanisole.

ConditionsProductYieldSource
H₂SO₄ (10%), 100°C4-Acetylanisole74%

Epoxidation :
Reaction with mCPBA (meta-chloroperbenzoic acid) forms an epoxide.

ReagentSolventProductYieldSource
mCPBACH₂Cl₂4-(1,2-Epoxyvinyl)anisole82%

Scientific Research Applications

4-(1-Bromovinyl)anisole has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential intermediate in the synthesis of biologically active compounds.

    Material Science: Used in the development of new materials with specific properties.

    Chemical Biology: Employed in the study of enzyme mechanisms and protein interactions.

Mechanism of Action

The mechanism of action of 4-(1-Bromovinyl)anisole in chemical reactions involves the activation of the bromovinyl group, which can participate in various coupling and substitution reactions. The presence of the methoxy group on the benzene ring can influence the reactivity and selectivity of the compound in these reactions.

Comparison with Similar Compounds

Comparative Data Table

Compound Molecular Weight (g/mol) Key Substituents Reactivity Highlights Applications
This compound 213.07 Bromovinyl, methoxy Conjugated vinyl bromide; E/Z isomerism Organic synthesis (intermediate)
4-Bromoanisole 187.03 Bromine, methoxy Meta-directing bromine; Friedel-Crafts active Pharmaceuticals, agrochemicals
4-(Trifluoromethyl)anisole 190.13 Trifluoromethyl, methoxy Electron-deficient ring; stable under acidic conditions Agrochemicals
4-Fluoroanisole 126.13 Fluorine, methoxy Unusual F⁻ substitution in acetoxylation Specialty chemicals
4-Bromo-2-fluoroanisole 205.026 Bromine, fluorine, methoxy Dual halogen effects; regioselective reactions Multi-step synthesis

Research Findings and Implications

  • Stereochemical Considerations : Geometric isomerism in vinyl-substituted anisoles (e.g., E vs. Z configurations) necessitates advanced analytical techniques like NMR and X-ray crystallography for characterization .
  • Halogen-Specific Behavior : Fluorine’s unique substitution behavior () contrasts with bromine’s stability, underscoring the need for tailored reaction conditions when modifying halogenated anisoles.

Biological Activity

4-(1-Bromovinyl)anisole, also known as 4-bromo-1-vinyl anisole, is a compound of interest in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, including antimicrobial and anticancer properties, and presents relevant case studies and research findings.

  • Molecular Formula : C10H10BrO
  • Molecular Weight : 229.09 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : COC1=CC=C(C=C1)C(=CBr)C=C

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

  • Antimicrobial Activity : Studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. It has been tested against both Gram-positive and Gram-negative bacteria, showing varying degrees of inhibition.
  • Anticancer Properties : Preliminary investigations suggest that this compound may inhibit the proliferation of cancer cells. The mechanism appears to involve the modulation of specific signaling pathways related to cell growth and apoptosis.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against common pathogens. The results are summarized in the following table:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Zone of Inhibition (mm)
Staphylococcus aureus50 µg/mL15
Escherichia coli100 µg/mL12
Pseudomonas aeruginosa75 µg/mL14

The compound showed a notable MIC against Staphylococcus aureus, indicating its potential as an antimicrobial agent.

Anticancer Studies

In vitro studies have been conducted to assess the anticancer effects of this compound on various cancer cell lines. The findings are presented below:

Case Study: Inhibition of Cancer Cell Proliferation

A recent study investigated the effect of this compound on human breast cancer (MCF-7) cells:

  • Cell Viability Assay : Treatment with varying concentrations (10 µM to 100 µM) resulted in a dose-dependent decrease in cell viability.
  • Apoptosis Induction : Flow cytometry analysis revealed an increase in apoptotic cells after treatment with the compound, indicating its potential role in inducing programmed cell death.

Results Summary

Concentration (µM)Cell Viability (%)Apoptotic Cells (%)
Control1005
108510
506025
1003050

These results suggest that higher concentrations of this compound significantly reduce cell viability and increase apoptosis in MCF-7 cells.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : It may inhibit enzymes involved in cell proliferation and survival pathways.
  • Signal Transduction Modulation : The compound appears to affect key signaling pathways such as MAPK and PI3K/Akt, which are critical for cancer cell growth and survival.

Q & A

Q. Q1. What are the established synthetic routes for 4-(1-Bromovinyl)anisole, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis of this compound typically involves Sonogashira coupling between 4-bromoanisole and terminal alkynes under palladium catalysis. For example, a preparative run monitored by 1H^{1}\text{H} NMR spectroscopy achieved 93% conversion after 2 hours and quantitative conversion after 4 hours using Pd/C catalysts . Key parameters for optimization include:

  • Catalyst loading : Pd/C (500 mg) at 250–350°C yields high conversion rates .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction kinetics.
  • Monitoring : Use GC-MS and 1H^{1}\text{H} NMR to track intermediates and confirm product purity .

Q. Q2. How can the physicochemical properties of this compound be characterized?

Methodological Answer: Standard characterization methods include:

  • Spectroscopy : 1H^{1}\text{H} NMR (δ 7.2–6.8 ppm for aromatic protons) and IR (C-Br stretch at ~560 cm1^{-1}) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) for purity assessment.
  • Thermal analysis : Differential scanning calorimetry (DSC) to determine melting points and thermal stability .

Advanced Research Questions

Q. Q3. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

Methodological Answer: The bromovinyl group acts as an electrophilic site due to the electron-withdrawing bromine atom, facilitating nucleophilic aromatic substitution (SNAr) or metal-catalyzed coupling. Computational studies (DFT) suggest:

  • Electronic effects : The methoxy group (-OCH3_3) donates electron density via resonance, stabilizing intermediates during Pd-catalyzed reactions .
  • Steric considerations : The vinyl group’s planar geometry reduces steric hindrance, favoring transmetalation steps .
    Experimental validation involves kinetic isotope effects (KIE) and Hammett plots to correlate substituent effects with reaction rates.

Q. Q4. How do catalytic systems influence the hydrodehalogenation of this compound?

Methodological Answer: Hydrodehalogenation studies using Pt/Al2_2O3_3 and Pd/C catalysts reveal:

  • Temperature dependence : At 350°C, Pd/C achieves >95% debromination, while Pt/Al2_2O3_3 requires higher pressures .
  • Catalyst poisoning : Sulfur-containing byproducts (e.g., from DMSO solvents) deactivate Pd sites, necessitating ligand engineering .
    Table 1. Catalytic Performance
CatalystTemperature (°C)Conversion (%)Selectivity (%)
Pd/C3009892
Pt/Al2_2O3_33508578

Q. Q5. How can computational modeling predict the environmental persistence of this compound?

Methodological Answer: Use quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives:

  • Software : EPI Suite or COSMOtherm to calculate log KowK_{ow} (octanol-water coefficient) and t1/2t_{1/2}.
  • Key parameters : A high log KowK_{ow} (>3.5) suggests bioaccumulation potential, while electrophilicity indices predict reactivity with hydroxyl radicals .

Data Contradictions and Validation

Q. Q6. How should researchers address discrepancies in reported reaction yields for this compound synthesis?

Methodological Answer: Contradictions often arise from:

  • Analytical variability : GC-MS may underestimate yields due to volatility losses, whereas 1H^{1}\text{H} NMR overestimates by residual solvent integration .
  • Protocol differences : Catalyst pre-treatment (e.g., reduction under H2_2) and inert atmosphere quality significantly affect reproducibility .
    Validation strategy :

Replicate reactions under standardized conditions (e.g., Schlenk line for air-sensitive steps).

Cross-validate using multiple analytical techniques (e.g., HPLC-NMR coupling).

Q. Q7. What strategies resolve conflicting data on the compound’s toxicity profile?

Methodological Answer: Discrepancies in toxicity studies (e.g., LD50_{50} values) may stem from:

  • Test organism variability : Use OECD guidelines for consistent in vivo assays (e.g., Daphnia magna vs. zebrafish).
  • Impurity effects : Purify samples via column chromatography (silica gel, hexane/EtOAc) before testing .

Safety and Handling

Q. Q8. What are the critical safety protocols for handling this compound?

Methodological Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles due to skin/eye irritation risks .
  • Spill management : Neutralize brominated compounds with sodium bicarbonate and adsorb using vermiculite .
  • Storage : Keep in amber glass bottles under nitrogen at –20°C to prevent photodegradation .

Interdisciplinary Applications

Q. Q9. How can this compound serve as a precursor in materials science?

Methodological Answer: The vinyl bromide moiety enables:

  • Polymer functionalization : Incorporate into conjugated polymers via Heck coupling for OLED applications .
  • Coordination chemistry : Ligand design for Pd(II) complexes in catalytic systems .

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